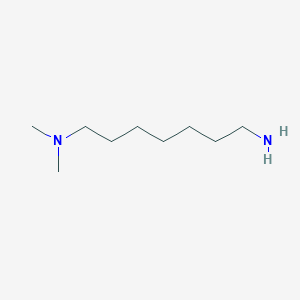

![molecular formula C14H15NS B1275750 2-[(3-甲基苯基)甲硫基]苯胺 CAS No. 710967-01-4](/img/structure/B1275750.png)

2-[(3-甲基苯基)甲硫基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

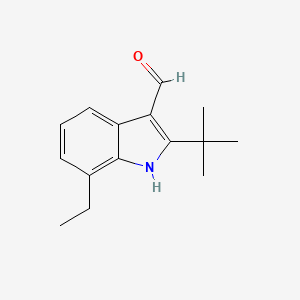

The compound "2-[(3-Methylphenyl)methylsulfanyl]aniline" is a chemical species that belongs to the class of organic compounds known as anilines, which are characterized by the presence of a sulfanyl group attached to a methylphenyl moiety. This structure suggests potential for various chemical reactions and applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related sulfanyl aniline compounds often involves the use of anilines as starting materials. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones is achieved by inserting sulfur dioxide starting from anilines, N-arylacrylamides, and DABCO·(SO2)2, which proceeds efficiently under mild conditions . Similarly, the generation of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite involves a radical relay strategy, indicating that the synthesis of sulfanyl aniline derivatives can be complex and may require radical intermediates .

Molecular Structure Analysis

The molecular structure of sulfanyl aniline derivatives can be intricate, as demonstrated by the study of 3-(3-nitrophenylsulfonyl)aniline, where the optimized geometries were calculated using quantum chemical methods. The crystal structure was determined by X-ray diffraction, and the electronic properties were analyzed through frontier orbital gap and electrostatic potential isosurface maps . These studies are crucial for understanding the molecular behavior and potential reactivity of the compound .

Chemical Reactions Analysis

Chemical reactions involving sulfanyl aniline derivatives can lead to a variety of products. For example, the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline results in the formation of 1-anilino-3-iminopyrrolizine-2-carbonitriles or 2-(1-anilino-2,2-dicyanoethenyl)pyrroles, showcasing the reactivity of the ethenyl moiety with aniline . Additionally, the domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenyl-imino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids leads to the cleavage of the substrate and formation of substituted pyrazoles and aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl aniline derivatives can be influenced by their molecular structure. For instance, 2,6-bis(arylsulfonyl)anilines exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds, which immobilize the rotatable amino group and enhance fluorescence and photostability. The absorption and fluorescence spectra of these compounds show redshifts, indicating a push-pull effect with an extended π-conjugated system . Furthermore, the structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate reveal distinct hydrogen bonds and weak supramolecular interactions in the crystal lattice .

科学研究应用

化学反应和合成

- 化合物2-[(3-甲基苯基)甲硫基]苯胺参与各种化学反应和合成过程。例如,它参与了多米诺反应,导致取代吡唑和苯胺衍生物的形成(Erkin & Ramsh, 2014)。同样,它在亚硫酸二氧化硫插入的简便组装中被使用,展示了它在化学转化中的多功能性(Liu, Zheng, & Wu, 2017)。

结构和光谱研究

- 这种化合物还在结构和光谱研究中发挥作用。其席夫碱形式,与一个甲醇分子结晶,展示了有趣的氢键模式和超分子相互作用,突显了它在晶体学研究中的潜力(Richards, Ang, McDonald, & Bierenstiel, 2015)。

环境应用

- 在环境科学中,这种化合物的衍生物被研究其在生物降解过程中的作用。例如,对降解苯胺的细菌德尔夫特氏菌AN3的研究,提供了关于苯胺衍生物生物修复潜力的见解(Liu et al., 2002)。此外,该化合物在腐蚀抑制剂合成中的参与显示了其在工业应用中的重要性(Daoud et al., 2014)。

药物和生物研究

- 在药物研究中,2-[(3-甲基苯基)甲硫基]苯胺及其衍生物被探索其潜在的抗炎性能,表明其在药物化学中的相关性(Mahdi, Mohammed, & Jassim, 2012)。

材料科学

- 该化合物的衍生物在材料科学中也具有重要意义。例如,涉及2,6-双(芳基磺酰)苯胺的荧光支架的研究,与2-[(3-甲基苯基)甲硫基]苯胺相关,展示了它们在开发固态荧光材料中的潜力(Beppu et al., 2014)。

安全和危害

The safety data sheet for related compounds like Aniline indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

2-[(3-methylphenyl)methylsulfanyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPDRICJTLXQCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399815 |

Source

|

| Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylphenyl)methylsulfanyl]aniline | |

CAS RN |

710967-01-4 |

Source

|

| Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)